molecular formula C7H9N5 B8271180 1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE CAS No. 934333-22-9

1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE

Cat. No.: B8271180
CAS No.: 934333-22-9
M. Wt: 163.18 g/mol
InChI Key: WISYLWSACZOHJQ-UHFFFAOYSA-N
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Description

1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE typically involves the cyclization of o-phenylenediamine with suitable reagents. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions. Another approach involves the use of polyphosphoric acid as a cyclizing agent .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as nickel or palladium can facilitate the cyclization process, leading to higher yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2,5,6-trione, while substitution reactions can produce various N-substituted benzimidazole derivatives .

Scientific Research Applications

1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE stands out due to its unique triamine substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .

Properties

CAS No.

934333-22-9

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

1H-benzimidazole-2,5,6-triamine

InChI

InChI=1S/C7H9N5/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,8-9H2,(H3,10,11,12)

InChI Key

WISYLWSACZOHJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=N2)N)N)N

Origin of Product

United States

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